molecular formula C20H27N3O3S B267472 3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Katalognummer B267472
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: SPXUBSVJBSQGAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular formula of C23H32N2O3S.

Wirkmechanismus

The mechanism of action of 3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or proteins involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, the compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its potential to target multiple pathways involved in various diseases. However, one limitation is that the compound may have low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its effects on other pathways involved in inflammation and tumor growth. Additionally, further studies are needed to determine the optimal dosing and administration of the compound in various experimental models.
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a valuable tool for investigating the mechanisms underlying these diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesemethoden

The synthesis of 3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2-(tetrahydrofuran-2-ylmethyl)aniline with cyclohexanecarbonyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product.

Wissenschaftliche Forschungsanwendungen

3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C20H27N3O3S

Molekulargewicht

389.5 g/mol

IUPAC-Name

3-(cyclohexanecarbonylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H27N3O3S/c24-18(21-13-17-10-5-11-26-17)15-8-4-9-16(12-15)22-20(27)23-19(25)14-6-2-1-3-7-14/h4,8-9,12,14,17H,1-3,5-7,10-11,13H2,(H,21,24)(H2,22,23,25,27)

InChI-Schlüssel

SPXUBSVJBSQGAQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Kanonische SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.